Acidocin A
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
KTYYGTNGVHCTKKSLWGKVRLKNVIPGTLCRKQSLPIKQDLKILLGWATGAFGKTFH |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Acidocin a
Primary Structure Analysis
Amino Acid Sequence Elucidation
Acidocin A is synthesized as an 81-amino-acid precursor peptide, which includes a 23-amino-acid N-terminal extension (leader peptide) asm.orgnih.gov. The mature, active form of this compound consists of 58 amino acids asm.orgnih.govmdpi.com. The N-terminal amino acid sequence of purified this compound was determined, revealing the first 16 residues as Lys-Thr-Tyr-Tyr-Gly-Thr-Asn-Gly-Val-His-Xaa-Xaa-Lys-Lys-Ser-Leu asm.org. Analysis of the nucleotide sequence of the acdA gene, which encodes this compound, confirmed that the mature peptide is 58 amino acids long asm.org. This compound has a relatively high positive charge nih.govmdpi.com.
Identification of Characteristic Motifs (e.g., Non-Canonical Pediocin Box)
This compound contains a motif in its N-terminal region that is similar to the "pediocin box," a conserved N-terminal YGNG(V/L) motif characteristic of class IIa bacteriocins mdpi.comnih.govnih.gov. However, the pediocin box in this compound is considered "non-canonical" because it contains an additional Threonine residue, appearing as YGTNGV in the sequence nih.govnih.govresearchgate.net. This non-canonical structure is also present in bacteriocin (B1578144) OR-7 from Ligilactobacillus salivarius mdpi.comnih.govnih.gov. Despite the presence of this motif, studies on this compound variants with mutations or even complete deletion of the pediocin box region showed only a slight reduction in antimicrobial activities against tested strains, suggesting that the pediocin box may not carry the same critical functional load as in classical PLBs mdpi.commdpi.com.
Secondary and Tertiary Structure Characterization
Spectroscopic Analysis (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy has been used to examine the secondary structure of this compound. In an aqueous solution, the far-UV CD spectrum indicates a combination of random coil and β-secondary structures mdpi.com.
Conformational Changes in Membrane-Mimicking Environments
In the presence of membrane-mimicking environments, such as micelles of anionic (SDS) and zwitterionic (DPC) detergents, this compound undergoes conformational changes mdpi.commdpi.com. CD spectroscopy shows that in these environments, this compound increases its percentage of α-helices while reducing the proportion of disordered and β-sheet regions mdpi.com. This tendency to form an alpha-helical structure upon contact with detergent micelles is more marked in this compound compared to typical pediocin-like bacteriocins like avicin A mdpi.comresearchgate.net. The pattern of these conformational changes in this compound is largely independent of the type of detergent used (SDS or DPC) mdpi.com. This induction of secondary structure in membrane-mimicking environments suggests that interaction with the bacterial membrane is crucial for this compound to adopt its active conformation researchgate.netresearch-nexus.net.
Significance of Intramolecular Disulfide Bonds
This compound contains cysteine residues that are involved in the formation of an intramolecular disulfide bond mdpi.comnih.gov. This disulfide bond contributes to the structural stability of the peptide mdpi.com. Studies on this compound variants without the disulfide bond have shown reduced membrane activity compared to the wild-type peptide mdpi.com. This highlights the importance of the disulfide bond in maintaining the structural integrity necessary for its interaction with membranes and its antimicrobial function mdpi.comnih.govmdpi.com. Unlike some other class IIa bacteriocins that may contain an additional C-terminal disulfide bridge, this compound is characterized by a single disulfide bond mdpi.comasm.org.
Comparative Structural Analysis with Homologs and Analogs
Comparative structural analyses of this compound with related bacteriocins, particularly Acidocin 8912 and other acidocin subtypes, as well as classical pediocin-like bacteriocins, reveal key distinctions in their molecular architecture and folding, which in turn influence their functional properties.
Comparison with Acidocin 8912 and Other Acidocin Subtypes
This compound and Acidocin 8912, isolated from Lactobacillus acidophilus TK9201 and TK8912 respectively, are considered to belong to a distinct subfamily within Class II bacteriocins. nih.govmdpi.comresearchgate.net Despite having a relatively small proportion of identical amino acid residues in their sequences, a comparison of their primary structure, genetic context, and biological activity suggests a considerable similarity and indicates that they can be assigned to the same structural family, albeit with features that differentiate them from classical PLBs. nih.govmdpi.com
Some structural similarities are observed in the N-terminal part of mature this compound and Acidocin 8912. mdpi.comresearchgate.net Notably, both this compound and Acidocin 8912, along with bacteriocin OR-7, possess a non-canonical threonine residue within the pediocin box sequence, a characteristic that distinguishes them from many classical PLBs. mdpi.commdpi.comnih.govresearchgate.net However, Acidocin 8912 lacks the first cysteine residue present in the this compound sequence. researchgate.net
Secondary structure analysis using circular dichroism (CD) spectroscopy highlights further differences. In aqueous solution, Acidocin 8912 is characterized by a particularly high content of β-folded structure, which predominates over disordered regions, setting it apart from this compound and avicin A. mdpi.comresearchgate.net In the presence of detergent micelles, which mimic a membrane environment, the proportion of α-helices increases significantly for both acidocins, a change that is more pronounced compared to avicin A. mdpi.comresearchgate.net Acidocin 8912 demonstrates a unique conformational change profile, reacting differently in the presence of anionic (SDS) and non-ionogenic (DPC) detergents compared to the other peptides studied (this compound, Acidocin 8912A, and avicin A). mdpi.comresearchgate.net
This compound and Acidocin 8912 share the same secretion signal, characterized by a double glycine (B1666218) cleavage site, which is associated with the type I secretion system (ABC transporter). researchgate.net
Genetic and Biosynthetic Pathways of Acidocin a
Heterologous Expression Systems for Recombinant Production
Optimization of Expression in Prokaryotic Hosts (e.g., E. coli)
Heterologous expression in prokaryotic hosts, particularly Escherichia coli, is a common strategy for producing recombinant proteins, including bacteriocins, due to the ease of cultivation, rapid growth, and well-established genetic tools available for these systems. fishersci.comfishersci.ca Acidocin A has been successfully expressed in E. coli BL21 (DE3). wikipedia.orgwikipedia.org
To facilitate expression and purification, this compound has been produced as a fusion protein. A common approach involves using a His-tagged thioredoxin as a carrier protein, linked to the this compound sequence. wikipedia.orgwikipedia.org This system leverages the T7 promoter for inducible high-level expression in E. coli BL21 (DE3) strains. wikipedia.org Codon optimization of the this compound sequence based on E. coli codon usage bias has been employed to enhance expression levels. wikipedia.org
Expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium when the bacterial growth reaches a certain optical density (e.g., OD600 0.8–1.0). wikipedia.org The growth medium used for expression can include components such as lysogeny broth (LB) supplemented with glucose, magnesium sulfate, and ampicillin (B1664943) for plasmid maintenance. wikipedia.org
Strategies for Recombinant Peptide Purification and Yield Enhancement
Purification of recombinant this compound expressed in E. coli often involves multiple chromatographic steps to achieve high purity. When expressed as a His-tagged fusion protein, initial purification can be performed using immobilized metal affinity chromatography (IMAC), which binds to the His-tag. wikipedia.org
Following affinity purification, cleavage of the fusion tag is necessary to obtain the mature this compound peptide. Chemical cleavage using cyanogen (B1215507) bromide (CNBr) is a method used to separate the this compound from the thioredoxin fusion partner, as CNBr specifically cleaves at methionine residues. wikipedia.org
Further purification steps are typically employed to remove the cleaved tag, uncleaved fusion protein, and other bacterial contaminants. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a crucial step for achieving high purity of the recombinant peptide. wikipedia.orgwikipedia.org The fractions containing the target peptide are collected based on their elution profile. wikipedia.org
The purity of the purified recombinant this compound is commonly assessed using techniques such as Tris-tricine SDS-PAGE. wikipedia.orgwikipedia.org Purity levels of ≥95% have been reported for recombinant this compound purified using these methods. wikipedia.org
Confirmation of intramolecular disulfide bond formation in the recombinant this compound can be performed using techniques such as alkylation with iodoacetamide (B48618) in the presence or absence of a reducing agent like dithiothreitol (B142953) (DTT). wikipedia.org
Reported yields for recombinant this compound purified from E. coli BL21 (DE3) using these strategies are in the range of 1–6 mg per 1 L of bacterial culture. wikipedia.org
Table 1: Expression and Purification Parameters for Recombinant this compound in E. coli
| Parameter | Detail |
| Host Strain | E. coli BL21 (DE3) |
| Expression System | T7 promoter, Thioredoxin-His-tag fusion |
| Induction Agent | IPTG |
| Induction OD600 | 0.8–1.0 |
| Purification Methods | IMAC, CNBr cleavage, RP-HPLC, Tris-tricine SDS-PAGE |
| Reported Yield | 1–6 mg/L of culture |
Table 2: Key Reagents Used in this compound Recombinant Expression and Purification
| Compound | Role in Process |
| IPTG | Inducer of protein expression |
| Thioredoxin-His-tag | Fusion partner for enhanced expression/purification |
| Ampicillin | Selection marker for plasmid maintenance |
| Glucose | Carbon source in growth medium |
| Magnesium Sulfate | Supplement in growth medium |
| IMAC Resin | Used for affinity purification via His-tag |
| CNBr | Chemical agent for fusion tag cleavage |
| RP-HPLC Column | Used for high-resolution peptide purification |
| DTT | Reducing agent used in disulfide bond analysis |
| Iodoacetamide | Alkylating agent used in disulfide bond analysis |
Mechanistic Insights into Acidocin A S Biological Actions
Interactions with Microbial Cell Membranes
The interaction of Acidocin A with microbial cell membranes is a critical step in its mechanism of action. This interaction is largely driven by electrostatic forces and leads to significant alterations in membrane properties. mdpi.comnih.gov
Membrane Permeabilization and Barrier Disruption
This compound has been shown to disrupt the integrity of both the outer and inner membranes of Escherichia coli. mdpi.comnih.gov This disruption results in increased membrane permeability, rendering bacterial cells unable to properly regulate transport across the plasma membrane, ultimately leading to cell death. researcherslinks.comresearchgate.net Studies investigating the effect of acidocin on Staphylococcus aureus cell membranes also indicated damage to the membrane structure and a significant increase in permeability. researcherslinks.comresearchgate.net The disruption of the membrane barrier function is a key aspect of the broad spectrum of action observed for this compound and related bacteriocins like acidocin 8912. mdpi.com
Effects on Transmembrane Potential and pH Gradient (Proton Motive Force Dissipation)
A significant effect of this compound and related acidocins is the dissipation of the proton motive force (PMF) in sensitive cells. asm.orgcabidigitallibrary.orgnih.govnih.govoup.comoup.com The PMF, which consists of the membrane potential () and the pH gradient (pH), is essential for various cellular processes, including ATP synthesis and active transport. scielo.br Acidocin 8912, for instance, dissipated both the membrane potential and the pH gradient in sensitive Lactobacillus casei cells. oup.comoup.com This dissipation of PMF affects PMF-dependent processes such as amino acid transport. cabidigitallibrary.orgnih.govnih.govoup.comoup.com The collapse of the PMF is a common mechanism among many bacteriocins produced by lactic acid bacteria, leading to the inhibition of macromolecule synthesis and energy production. oup.comscielo.brkoreascience.kr
Pore Formation Mechanisms (e.g., Barrel-Stave Model)
This compound and related bacteriocins are considered pore-forming peptides. asm.orgcabidigitallibrary.orgnih.govnih.govmdpi.comresearcherslinks.comoup.comscielo.brresearcherslinks.com Secondary structure predictions for acidocin J1132 and acidocin J1229 revealed the presence of amphiphilic alpha-helix regions capable of forming hydrophilic pores. asm.orgcabidigitallibrary.orgnih.govnih.gov The "barrel-stave" model has been suggested as a mechanism for pore formation by acidocin J1132 and acidocin J1229. asm.orgcabidigitallibrary.orgnih.govnih.govmdpi.com In this model, bacteriocins with amphiphilic alpha-helical structures bind to the target membrane and insert vertically into the lipid bilayer through their hydrophobic regions. mdpi.com Aggregation of these peptides then forms a barrel-shaped transmembrane channel, facilitating the efflux of intracellular substances and disrupting the ionic gradient and transmembrane potential. mdpi.com
Role of Electrostatic Interactions with Membrane Components
Electrostatic interactions play a crucial role in the initial binding of this compound to the bacterial membrane. mdpi.comnih.govscielo.br Cationic antimicrobial peptides, including acidocins, are attracted to the negatively charged surface of bacterial membranes or cell wall components. mdpi.commdpi.comnih.gov This negative charge is due to the presence of anionic molecules like phosphatidylserine, lipopolysaccharide (in Gram-negative bacteria), and lipoteichoic acid (in Gram-positive bacteria) on the bacterial surface. mdpi.com The increase in the minimum inhibitory concentrations (MICs) of this compound in the presence of physiological NaCl concentration highlights the importance of electrostatic interactions in its antimicrobial action. mdpi.com After this initial electrostatic interaction, antimicrobial peptides can accumulate at the outer leaflet and self-assemble, forming an amphipathic secondary structure on the bacterial membrane. tu.ac.th
Intracellular Targets and Molecular Interactions
Beyond membrane disruption, the increased permeability caused by acidocin can lead to the leakage of essential intracellular components. researcherslinks.comscielo.brresearcherslinks.com
Efflux of Intracellular Components (e.g., Amino Acids, ATP)
Pore formation induced by acidocin leads to the disruption of the PMF and the efflux of intracellular material. researcherslinks.comresearcherslinks.com Studies on acidocin 8912 showed that it caused an efflux of glutamate, which was previously taken up via a unidirectional ATP-driven transport system. oup.comoup.com This suggests that the pores formed by acidocin 8912 allow the passage of molecules as large as glutamate. oup.com Similarly, acidocin J1132 caused the efflux of preaccumulated amino acids. asm.orgcabidigitallibrary.orgnih.govnih.gov The leakage of essential compounds like amino acids and ATP through the cytoplasmic membrane is a consequence of pore formation and the loss of membrane integrity, contributing to the reduction or dissipation of the PMF and ultimately leading to cell death. scielo.brresearcherslinks.com Mode of action studies have indicated that pore formation leading to ATP efflux is important for the bactericidal activity of acidocin against S. aureus biofilm cells. researcherslinks.comresearcherslinks.com
This compound, a bacteriocin (B1578144) produced by Lactobacillus acidophilus strain TK9201, exhibits antimicrobial activity against a range of bacteria. researchgate.net Its mechanism of action involves complex interactions with bacterial cells, extending beyond simple membrane disruption. researcherslinks.comnih.gov
Potential Interaction with Nucleic Acids (e.g., Bacterial DNA)
While the primary mode of action for many bacteriocins involves membrane permeabilization, some antimicrobial peptides (AMPs) can traverse the bacterial membrane and target intracellular components, including nucleic acids. tu.ac.th Studies investigating the effect of acidocin on Staphylococcus aureus have indicated that treatment with acidocin can lead to changes in the internal structure of the bacterial cell, including nucleic acid destruction and vacuolization. researcherslinks.com An increase in absorbance at 260 nm after acidocin treatment suggests that DNA may have leaked from the cells due to cell lysis. researcherslinks.comhumanjournals.com This observation supports the potential for acidocin, or related acidocins, to interact with or cause damage to bacterial DNA, although the precise mechanism and extent of direct interaction require further detailed investigation. researcherslinks.comtu.ac.th
Inhibition of Cellular Processes Beyond Membrane Damage
Beyond its effects on bacterial membranes, this compound appears to influence other vital cellular processes. While membrane disruption is a significant aspect of its activity, particularly its ability to damage both the outer and inner membranes of E. coli mdpi.com, research suggests that this compound's mechanism is not solely limited to pore formation and subsequent leakage of essential compounds. researcherslinks.com Some AMPs, which share characteristics with bacteriocins like this compound, can inhibit bacterial growth by interfering with gene expression and protein synthesis. nih.gov Although the specific details for this compound are still being elucidated, the observation of nucleic acid destruction and changes in internal cell structure in treated bacteria points towards potential interference with cellular functions beyond just membrane integrity. researcherslinks.com
Specificity and Selectivity of Action
This compound demonstrates a notable spectrum of antimicrobial activity, which distinguishes it from some other bacteriocins. mdpi.comnih.gov
Differential Effects on Gram-Positive versus Gram-Negative Bacteria
This compound has shown activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov This broad spectrum is in contrast to many classical pediocin-like bacteriocins, which typically exhibit a narrow range of activity primarily against closely related Gram-positive species. nih.govresearchgate.net For instance, this compound has been reported to inhibit the growth of various Gram-positive bacteria, including Listeria monocytogenes, and also demonstrates activity against Gram-negative strains such as E. coli and Salmonella typhimurium. humanjournals.commdpi.comasm.org This broader activity spectrum suggests that this compound can overcome the outer membrane barrier that provides resistance to many class I and II bacteriocins in Gram-negative bacteria. nih.gov
The following table summarizes some reported inhibitory effects of this compound on different bacterial types:
| Bacterial Type | Examples of Susceptible Species | Reference |
| Gram-Positive | Lactobacillus, Streptococcus, Pediococcus, Listeria monocytogenes, Staphylococcus aureus | humanjournals.comasm.org |
| Gram-Negative | E. coli, Salmonella typhimurium, Klebsiella, Citrobacter, Proteus | humanjournals.commdpi.comasm.org |
Comparison with Broad-Spectrum Membranolytic Peptides
This compound's action on bacterial membranes has been compared to that of nonselective membranolytic peptides like melittin (B549807). mdpi.com Permeability assays have shown that this compound can disrupt the integrity of both the outer and inner membranes of E. coli. mdpi.com The membranolytic effect of this compound at certain concentrations has been observed to be comparable to that of melittin. mdpi.com However, the concentration dependence of this compound's membranolytic effect was found to be less pronounced than that of melittin in some experiments. mdpi.com While both peptides induce membrane damage, this compound's broader spectrum of activity, including against Gram-negative bacteria, and potential involvement in inhibiting other cellular processes suggest a mode of action that, while involving membrane interaction, may differ in its specificity and downstream effects compared to highly nonselective membranolytic agents. researcherslinks.commdpi.com
Spectrum of Biological Activity and Antimicrobial Efficacy Non Clinical Focus
Activity Against Bacterial Strains
Acidocin A has demonstrated inhibitory effects against a variety of bacterial strains, encompassing both Gram-positive and Gram-negative species. nih.govmdpi.commdpi.com
Gram-Positive Bacterial Inhibition
This compound is active against a range of Gram-positive bacteria. Studies have shown its effectiveness against species within the genera Lactobacillus, Streptococcus, and Pediococcus. asm.org Notably, this compound has been found to inhibit the growth of Listeria monocytogenes strains. asm.orgnih.gov Other Gram-positive bacteria against which this compound has shown activity include species of Enterococcus, Bacillus, Mycobacterium, and Micrococcus. mdpi.com
Listeria monocytogenes EGD researchgate.net
Lactococcus lactis MK66 researchgate.net
Staphylococcus aureus researchgate.netresearcherslinks.com
Enterococcus faecium (vancomycin-resistant strains) mdpi.com
Mycobacterium smegmatis mdpi.com
Table 1: Activity of this compound Against Selected Gram-Positive Bacteria
| Bacterial Strain | Activity Observed | Source |
| Lactobacillus species | Inhibitory | asm.org |
| Streptococcus species | Inhibitory | asm.org |
| Pediococcus species | Inhibitory | asm.org |
| Listeria monocytogenes strains | Inhibitory | asm.orgnih.gov |
| Enterococcus species | Inhibitory | mdpi.com |
| Bacillus species | Inhibitory | mdpi.com |
| Mycobacterium species | Inhibitory | mdpi.com |
| Micrococcus species | Inhibitory | mdpi.com |
| Staphylococcus aureus | Inhibitory | researchgate.netresearcherslinks.com |
| Enterococcus faecium (VRE) | High activity | mdpi.com |
| Mycobacterium smegmatis | Active | mdpi.com |
Gram-Negative Bacterial Inhibition
In contrast to many classical pediocin-like bacteriocins, this compound is capable of inhibiting the growth of Gram-negative bacteria. nih.govmdpi.commdpi.com This activity against Gram-negative strains, including pathogenic ones, is a significant characteristic of this compound. mdpi.com While some initial studies did not observe inhibition of Escherichia coli and Salmonella typhimurium asm.org, later research confirmed activity against several strains of E. coli. mdpi.comresearchgate.net this compound has also demonstrated activity against Gram-negative bacteria from the genera Acinetobacter and Pseudomonas. mdpi.com
Escherichia coli mdpi.comresearchgate.net
Acinetobacter species mdpi.com
Pseudomonas species mdpi.com
Table 2: Activity of this compound Against Selected Gram-Negative Bacteria
| Bacterial Strain | Activity Observed | Source |
| Escherichia coli | Inhibitory | mdpi.comresearchgate.net |
| Acinetobacter species | Inhibitory | mdpi.com |
| Pseudomonas species | Inhibitory | mdpi.com |
Activity Against Drug-Resistant Bacterial Phenotypes
This compound has shown promising activity against drug-resistant bacterial phenotypes. mdpi.comtu.ac.th Of particular interest is its high activity against vancomycin-resistant strains of Enterococcus faecium. mdpi.com Research has also indicated its inhibitory effect towards drug-resistant foodborne Salmonella enterica serovar Typhimurium and its monophasic variant strains. tu.ac.th
Table 3: Activity of this compound Against Drug-Resistant Bacteria
| Bacterial Strain | Resistance Profile | Activity Observed | Source |
| Enterococcus faecium | Vancomycin-resistant | High activity | mdpi.com |
| Salmonella enterica serovar Typhimurium | Drug-resistant | Inhibitory effect | tu.ac.th |
| Salmonella enterica serovar Typhimurium (monophasic) | Drug-resistant | Inhibitory effect | tu.ac.th |
| E. coli strains | Antibiotic-resistant | Active | nih.gov |
Antifungal Activity
This compound exhibits pronounced effects against fungi, particularly those of the genus Candida. mdpi.comresearchgate.netnih.gov This antifungal activity expands the potential therapeutic applications of this bacteriocin (B1578144). mdpi.comnih.gov
Inhibition of Yeast and Fungal Growth
This compound has demonstrated effective inhibition of the growth of various yeast strains, including collection strains and clinical isolates that are sensitive and resistant to conventional antimycotics. mdpi.comresearchgate.net Minimum Inhibitory Concentrations (MICs) of 4 µM were observed for most tested yeast strains. mdpi.comresearchgate.net The peptide has shown activity against pathogenic fungi of the Candida genus, including sensitive and resistant strains of C. albicans, C. tropicalis, C. krusei, and C. glabrata. researchgate.net Complete inhibition of growth was observed at concentrations of 4 or 8 µM. researchgate.net Beyond yeasts, studies on Acidocin CH5, another acidocin from Lactobacillus acidophilus, have indicated suppression of mycelium growth and a lack of spore formation in mould strains belonging to the genera Penicillium, Mucor, and Fusarium. vup.sk
Table 4: Antifungal Activity of this compound Against Selected Fungal Strains
| Fungal Strain | Activity Observed | Typical MIC (µM) | Source |
| Yeast strains (various) | Effective inhibition | 4 | mdpi.comresearchgate.net |
| Candida albicans | Complete inhibition | 4 or 8 | researchgate.net |
| Candida tropicalis | Complete inhibition | 4 or 8 | researchgate.net |
| Candida krusei | Complete inhibition | 4 or 8 | researchgate.net |
| Candida glabrata | Complete inhibition | 4 or 8 | researchgate.net |
| Penicillium species (Mould) | Suppression of mycelium growth | Not specified | vup.sk |
| Mucor species (Mould) | Suppression of mycelium growth | Not specified | vup.sk |
| Fusarium species (Mould) | Suppression of mycelium growth | Not specified | vup.sk |
Fungal Cell Membrane Disruption
This compound exhibits a fungicidal action, leading to the lysis of fungal cells at higher concentrations. mdpi.comresearchgate.net Microscopic analysis has shown a decrease in cell number and the presence of cell debris when this compound is added at concentrations exceeding its MICs. mdpi.comresearchgate.net Flow cytometry studies have confirmed that this compound is capable of damaging the cell membrane of C. albicans. mdpi.com This membrane disruption is a key mechanism by which this compound exerts its antifungal effects. mdpi.com
Impact on Biofilm Formation and Dispersal
Bacterial biofilms represent a significant challenge in various settings due to their increased resistance to antimicrobial agents. This compound and related bacteriocins from Lactobacillus acidophilus have shown promise in affecting these complex structures easychem.orgcdutcm.edu.cnresearchgate.net.
While this compound demonstrates potent activity against planktonic bacteria, its impact on the initial stages of biofilm formation appears to vary depending on the target organism. In one study focusing on Pseudomonas aeruginosa, no significant effect of a related peptide, Acidocin 4356 (ACD), was observed on biofilm formation over a 24-hour period easychem.org.
In contrast to its limited effect on biofilm formation in some cases, this compound and related peptides have shown significant efficacy in disrupting pre-formed, established biofilms easychem.orgcdutcm.edu.cnresearchgate.net. Acidocin 4356, for instance, demonstrated the ability to induce dispersion and destruction of established Pseudomonas aeruginosa and Acinetobacter baumannii biofilms at concentrations below the minimum inhibitory concentration (MIC) for planktonic cells easychem.orgresearchgate.net. This disruptive effect involves the perturbation of bacterial membranes and the degradation of the biofilm structure researchgate.net.
Research on purified acidocin against Staphylococcus aureus strains producing thick biofilms revealed a strong decrease in bacterial counts and complete killing of cells within established biofilms at relatively low concentrations after a few hours cdutcm.edu.cnuni.lu. Electron microscopy studies indicated that this activity involves a bacteriolytic mode of action, leading to cell lysis, destruction of cytoplasm, and vacuolization within the bacterial cells in the biofilm cdutcm.edu.cnuni.lu.
Immunomodulatory Properties (Molecular/Cellular Level)
Beyond its direct antimicrobial actions, this compound has been shown to influence the host immune system by modulating the expression of various signaling molecules in immune cells, particularly monocytes wikipedia.orgwikipedia.orgguidetopharmacology.org.
Studies using multiplex analysis have demonstrated that this compound can significantly alter the expression levels of a range of cytokines and growth factors in primary human monocytes wikipedia.orgnih.govwikipedia.orgguidetopharmacology.orgnih.gov. This modulation suggests a direct interaction with host immune cells, potentially influencing the inflammatory response wikipedia.orguni.lufishersci.com.
This compound exhibits a notable effect on the balance of inflammatory and anti-inflammatory mediators produced by monocytes wikipedia.orgnih.govuni.lufishersci.comnih.gov. Specifically, it has been observed to induce the production of several pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor alpha (TNFα), Monokine Induced by Gamma Interferon (MIG/CXCL9), Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), Monocyte Chemoattractant Protein-3 (MCP-3/CCL7), and Macrophage Inflammatory Protein 1-beta (MIP-1β/CCL4) wikipedia.orgnih.govwikipedia.orgguidetopharmacology.orgnih.govuni.lufishersci.comnih.gov. Concurrently, this compound has been shown to inhibit the production of certain anti-inflammatory factors, such as Interleukin-1 Receptor Antagonist (IL-1RA) and Macrophage-Derived Chemokine (MDC/CCL22) wikipedia.orgnih.govwikipedia.orgguidetopharmacology.orgnih.govuni.lufishersci.comnih.gov. This dual action highlights a pronounced pro-inflammatory skewing effect of this compound on monocyte cytokine profiles nih.govuni.lufishersci.com.
Structure Activity Relationships Sar and Molecular Engineering of Acidocin a
Identification of Key Amino Acid Residues for Activity
Identifying specific amino acid residues or regions within the Acidocin A sequence that are critical for its antimicrobial function provides targets for rational design and modification.
Role of the Pediocin Box Region
The pediocin box, a conserved N-terminal motif typically found in class IIa bacteriocins (consensus sequence YGNGV/L), is generally considered important for the specific interaction with a membrane receptor, the Man-PTS transmembrane carbohydrate transporter. nih.govnih.gov this compound possesses a pediocin box-like motif, YGNGVXCXnV, but with a non-canonical structure that includes an additional Threonine (Thr) residue, resulting in the sequence YGTNGV. mdpi.comnih.govresearchgate.netresearchgate.net Studies involving mutations in the pediocin box of this compound have shown that its effect on antimicrobial activity is less pronounced compared to what is typically observed for classical pediocin-like bacteriocins. mdpi.comnih.govresearchgate.net Mutations and even complete deletion of the pediocin box in this compound resulted in only a moderate, typically 2-4-fold, decrease in antimicrobial and membrane permeabilization activities against tested strains. mdpi.comnih.govresearchgate.net This suggests that while the pediocin box may contribute to activity, it does not carry the same critical functional load in this compound as it does in classical PLBs. nih.gov
Importance of Cysteine and Tryptophan Residues
Cysteine residues are important for the formation of disulfide bonds, which can stabilize the peptide structure. This compound contains cysteine residues, and the presence of a disulfide bond is noted in its structure. mdpi.comresearchgate.net The loss of activity observed in peptide variants where one or both cysteine residues have been substituted underscores the importance of in situ disulfide bond formation for the activity of such peptides. google.com
Tryptophan residues, with their bulky side chains, are known to contribute to the hydrophobicity of antimicrobial peptides and can enhance their interaction with bacterial membranes. tu.ac.th A conserved tryptophan residue is present in the structures of both this compound and its homolog, acidocin 8912. mdpi.comresearchgate.net Alteration of amino acid sequences with tryptophan has been shown to increase antimicrobial activity, potentially by increasing the partitioning of the peptide to the bacterial membrane and disrupting its structure. tu.ac.th
Rational Design and Synthesis of this compound Analogs
Rational design and synthesis approaches are employed to create this compound analogs with improved or altered properties, such as enhanced antimicrobial activity or a broader spectrum of action.
Truncation and Amino Acid Substitution Strategies
Truncation and amino acid substitution are common strategies used in the molecular engineering of antimicrobial peptides like this compound. mdpi.comtu.ac.thnih.govresearchgate.net These modifications aim to optimize properties such as charge, hydrophobicity, and amphipathicity, which are crucial for interaction with bacterial membranes. nih.gov For example, peptide derivatives have been designed from acidocin J1132β (a related bacteriocin) by substituting amino acids with polar positively charged and nonpolar hydrophobic residues and by employing truncation strategies. nih.govresearchgate.net Helical wheel projections can guide these substitutions by identifying polar and hydrophobic faces of the peptide, allowing for targeted modifications to enhance amphipathicity. nih.gov Studies have shown that increasing the total net charge, hydrophobicity, and amphipathicity can enhance antibacterial activity. nih.gov
Specific examples of amino acid substitutions explored in the context of class II bacteriocins, which include this compound, involve substituting residues like lysine, arginine, histidine, cysteine, valine, tyrosine, asparagine, glycine (B1666218), methionine, proline, threonine, and tryptophan for alanine. google.com Substitution of methionine for leucine (B10760876) or tyrosine for phenylalanine, serine, or tryptophan has also been investigated. google.com
Truncated analogs of this compound have been generated as part of structure-activity relationship studies. mdpi.comnih.gov For instance, a shorter derivative of acidocin J1132β, designated A11, was created through truncation and amino acid substitution and exhibited potent inhibition against Salmonella enterica serovar Typhimurium. tu.ac.thresearchgate.net
Hybrid Peptide Design
Hybrid peptide design involves combining parts of different antimicrobial peptides to create molecules with potentially novel or enhanced activity spectra. mdpi.com This strategy aims to leverage the beneficial properties of each contributing segment. tu.ac.th In the context of this compound, hybrid molecules consisting of fused parts of avicin A (a typical pediocin-like bacteriocin) and this compound have been tested. mdpi.com However, attempts to create hybrids with activity against Listeria by coupling the N-terminal part of avicin A with the C-terminal part of this compound did not yield the desired result. mdpi.com Despite this specific outcome, peptide hybridization remains a promising strategy for improving inhibitory effects against bacteria and reducing toxicity. tu.ac.th
Assessment of Modified Peptides' Activity and Mechanism
Modified this compound peptides and their analogs are assessed for their antimicrobial activity and mechanism of action to understand the impact of structural changes. The activity is typically evaluated against a range of target organisms, including Gram-positive and Gram-negative bacteria, and fungi. mdpi.commdpi.com Minimum Inhibitory Concentration (MIC) values are commonly used to quantify the antimicrobial potency. mdpi.commdpi.com
Studies on modified acidocin J1132β peptides, such as the derivative A11, have shown enhanced antimicrobial activity against specific pathogens like S. enterica serovar Typhimurium. tu.ac.thresearchgate.net A11 demonstrated a tendency to form an α-helix structure in negatively charged membrane-mimicking environments. tu.ac.thresearchgate.net Its mechanism of action involves transient membrane permeabilization, leading to bacterial cell death through membrane depolarization and/or intracellular mechanisms, including interaction with bacterial DNA. tu.ac.thresearchgate.net
Assessment of truncated this compound analogs has shown varying degrees of pronounced antifungal activity against pathogenic Candida species. mdpi.com While this compound itself exhibited the greatest antifungal activity among the tested peptides, effectively inhibiting the growth of various Candida strains, the impact of specific truncations on this activity was also evaluated. mdpi.com
The effect of modifications on membrane activity is also assessed, for instance, by examining the peptides' ability to disrupt the permeability of bacterial membranes using assays with chromogenic substrates. mdpi.commdpi.com this compound and its variants with mutations in the pediocin box showed similar kinetic curves in membrane activity assays, suggesting that the pediocin box mutations had a less significant impact on membrane permeabilization compared to variants lacking the disulfide bond. mdpi.com
Enhanced Antimicrobial Spectrum or Potency
This compound, a pediocin-like bacteriocin (B1578144) from Lactobacillus acidophilus TK9201, is noted for having a relatively broad spectrum of antimicrobial activity compared to other subclass IIa bacteriocins, inhibiting both Gram-positive and Gram-negative bacteria, including some foodborne pathogens like Listeria monocytogenes. mdpi.comweebly.comresearchgate.netnih.govresearchgate.net However, its activity against certain challenging pathogens, such as Salmonella enterica serovar Typhimurium, was initially described as low and narrow-spectrum. tu.ac.thnih.govresearchgate.net
Molecular engineering has focused on modifying this compound and related acidocins to overcome these limitations. For instance, Acidocin J1132β, a bacteriocin from Lactobacillus acidophilus, which also displayed low and narrow-spectrum activity, was modified to generate derivatives with enhanced antimicrobial properties. tu.ac.thnih.govresearchgate.net Four peptide derivatives (A5, A6, A9, and A11) were created through truncation and amino acid substitution. tu.ac.thnih.govresearchgate.net Among these, derivative A11 demonstrated the highest antimicrobial activity, particularly against S. enterica serovar Typhimurium. tu.ac.thnih.govresearchgate.net A11 also exhibited inhibitory effects against drug-resistant S. enterica serovar Typhimurium and its monophasic variant strains. tu.ac.thnih.govresearchgate.net Furthermore, combining A11 with nisin showed a synergistic effect against drug-resistant strains in vitro. tu.ac.thnih.govresearchgate.net
Another study focusing on Acidocin 4356 (ACD) from Lactobacillus acidophilus ATCC 4356 highlighted its activity against Pseudomonas aeruginosa, a Gram-negative bacterium. researchgate.netnih.govasm.orgnih.gov ACD demonstrated an inhibitory effect on virulence factors produced by P. aeruginosa and was effective against drug-resistant strains. researchgate.netnih.govasm.org
Modifications within the pediocin box of this compound, a conserved N-terminal motif, have been studied. While this motif is typically crucial for the activity of pediocin-like bacteriocins, mutations in the pediocin box of this compound resulted in a less pronounced decrease in activity (an average 2–4-fold decrease) compared to what is usually observed for such peptides, suggesting a somewhat less specific mode of action compared to typical pediocin-like bacteriocins. nih.govresearchgate.net
The enhanced activity of modified acidocins is often linked to their structural characteristics and their interaction with bacterial membranes. For example, derivative A11 tended to form an α-helix structure in negatively charged-mimicking environments, which is proposed as key to the antimicrobial activity of many antimicrobial peptides. tu.ac.thnih.govacs.org
Alterations in Membrane Permeabilization Characteristics
The primary mechanism of action for many bacteriocins, including class II bacteriocins like acidocins, involves disrupting the bacterial cell membrane, leading to permeabilization, depolarization, and ultimately cell death. tu.ac.thnih.govresearchgate.netasm.orgnih.govacs.orgmdpi.comresearcherslinks.comresearchgate.net Molecular engineering can significantly alter these membrane permeabilization characteristics.
This compound itself has been shown to disrupt the integrity of both the outer and inner membranes of E. coli, demonstrating a less specific mode of action compared to typical pediocin-like bacteriocins. nih.govresearchgate.net It induces membrane permeabilization in Candida albicans cells in a dose-dependent manner, as indicated by the uptake of propidium (B1200493) iodide. mdpi.com
Engineered derivatives can exhibit different membrane-targeting behaviors. For instance, derivative A11, modified from Acidocin J1132β, caused transient membrane permeabilization in bacterial cells. tu.ac.thnih.govresearchgate.net Its killing mechanism involves membrane depolarization and/or intracellular mechanisms, including interaction with bacterial DNA. tu.ac.thnih.govresearchgate.net Studies on the effect of A11 on Acinetobacter baumannii membranes showed that A11 primarily triggers membrane depolarization in a time- and concentration-dependent manner, with a relatively low extent of membrane permeabilization observed at 1x MIC. acs.org This suggests that while membrane depolarization is a key effect, significant pore formation leading to high permeability might not be the sole or primary mechanism for A11 against this specific bacterium at that concentration.
Acidocin 4356 (ACD) combats Pseudomonas aeruginosa through membrane perturbation. nih.govasm.orgnih.gov Antibacterial kinetic studies using flow cytometry indicated that ACD activity is related to changes in membrane permeability. nih.govasm.orgnih.gov Molecular dynamics simulations have supported experimental data on ACD's behavior, confirming its ability to enhance bacterial membrane perturbation, including changes in membrane structure like thinning, pore formation, and altered curvature. nih.govasm.org
In contrast to this compound's low hemolytic activity, related peptides like acidocin 8912 and acidocin 8912A demonstrated stronger cytotoxic and membranotropic effects, including significantly higher ability to lyse human red blood cells. mdpi.comresearchgate.net Acidocin 8912A, in particular, showed high hemolytic activity comparable to melittin (B549807), indicating a lack of selectivity towards bacterial cells. mdpi.com This highlights how structural modifications can inadvertently increase toxicity to host cells by altering membrane interactions.
Studies on the effect of acidocin purified from Lactobacillus acidophilus on Staphylococcus aureus cell membranes have shown changes in cell surface morphology and internal structure, speculating that acidocin alters the cell membrane permeability. researcherslinks.com This can lead to lysis of cytoplasm, destruction of nucleic acids, and vacuolization. researcherslinks.com Pore formation is considered important for the bactericidal activity against S. aureus, including cells within biofilms. researcherslinks.com
The interaction of acidocins with bacterial membranes is influenced by their structural features, such as positively charged and hydrophobic amino acid residues, which facilitate interaction with the negatively charged and hydrophilic components of bacterial membranes. researchgate.net The amphiphilic helical nature of class II bacteriocins allows them to potentially penetrate target cell membranes, leading to depolarization and cell death. researchgate.net
Advanced Research Methodologies for Acidocin a Studies
High-Throughput Screening for Activity Profiling
High-throughput screening (HTS) methodologies are crucial for efficiently evaluating the antimicrobial spectrum and potency of bacteriocins like Acidocin A against a large number of target organisms. nih.govnih.gov These techniques are designed for speed, miniaturization, and automation, allowing for the rapid generation of extensive datasets.
Microplate-Based Dilution Assays
Microplate-based dilution assays are a cornerstone of HTS for antimicrobial susceptibility testing. This method involves preparing serial dilutions of this compound in a liquid medium within the wells of a microtiter plate. Each well is then inoculated with a standardized suspension of a target microorganism. The plates are incubated under controlled conditions, and microbial growth is typically assessed by measuring the optical density (OD) with a microplate reader. mdpi.com The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that prevents visible growth.
This method offers several advantages for activity profiling:
Scalability: The 96-well or 384-well format allows for the simultaneous testing of multiple strains and concentrations. nih.govresearchgate.net
Quantitative Results: Provides precise MIC values, which are essential for comparing the potency of this compound against different bacteria.
Efficiency: Reduces the volume of reagents and compounds needed, making the screening process more cost-effective. nih.gov
Research has utilized this method to determine the broad-spectrum activity of this compound. For instance, studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi of the Candida genus. mdpi.com
Interactive Data Table: Antimicrobial Spectrum of this compound Determined by Microplate Dilution
| Target Organism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Listeria monocytogenes | Gram-positive bacteria | Low µM range | mdpi.com |
| Enterococcus faecium | Gram-positive bacteria | Low µM range | mdpi.com |
| Bacillus subtilis | Gram-positive bacteria | Low µM range | mdpi.com |
| Escherichia coli | Gram-negative bacteria | Higher µM range | mdpi.commdpi.com |
| Candida albicans | Fungus | 4 µM | mdpi.com |
| Candida tropicalis | Fungus | 4-8 µM | mdpi.com |
| Candida krusei | Fungus | 4-8 µM | mdpi.com |
Automated Growth Inhibition Assays
Building upon the principles of microplate assays, automated systems further enhance the throughput and reproducibility of screening. These systems integrate robotic liquid handlers for plate preparation, automated incubators with readers for continuous monitoring of microbial growth, and sophisticated software for data analysis. nih.gov By continuously measuring absorbance or fluorescence, these systems can generate detailed growth curves in the presence of varying this compound concentrations. This provides not only MIC data but also insights into the kinetics of inhibition, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. mdpi.com
Automated workflows are particularly valuable for large-scale screening of natural producer strains or for optimizing bacteriocin (B1578144) production conditions. nih.govnih.gov
Biophysical Techniques for Membrane Interaction Studies
Understanding the mechanism of action of this compound necessitates the use of biophysical techniques that can probe its interaction with the primary target: the bacterial cell membrane.
Fluorescence Spectroscopy for Membrane Potential Measurement
Fluorescence spectroscopy using voltage-sensitive dyes is a powerful tool to investigate how this compound affects the membrane potential of target cells. mdpi.comfrontiersin.org Bacterial cells maintain a negative membrane potential, which is crucial for various cellular processes. nih.gov Dyes like 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)) can be used to monitor changes in this potential. mdpi.comfrontiersin.org This cationic dye accumulates in energized cells with a negative membrane potential, leading to quenching of its fluorescence. frontiersin.org When a membrane-active agent like this compound forms pores or disrupts the membrane, the potential dissipates, causing the dye to be released from the cells and resulting in an increase in fluorescence. mdpi.com This change in fluorescence intensity can be monitored in real-time to study the kinetics of membrane depolarization.
This technique has been instrumental in demonstrating that many bacteriocins, including pediocin-like bacteriocins related to this compound, act by disrupting the membrane potential, a key step in their lethal action. nih.gov
Microscopy Techniques for Cellular Morphology
Visualizing the direct impact of this compound on bacterial cell structure provides compelling evidence of its mechanism. Various advanced microscopy techniques are employed for this purpose. nih.gov
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the cell surface. Studies using SEM have shown that untreated bacteria, such as Staphylococcus aureus, exhibit a smooth and undamaged surface. researchgate.netresearchgate.net Following treatment with this compound, significant alterations in cell morphology are observed, including roughening of the surface, leakage of cellular contents, formation of pores, and complete destruction of the cell membrane. researchgate.netresearchgate.net
Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal ultrastructure of bacterial cells. nih.govfrontiersin.org In TEM studies, untreated cells show a well-defined cell wall, cytoplasmic membrane, and uniform cytoplasm. researchgate.netmdpi.com After exposure to bacteriocins, images often reveal damage to the cell envelope, disorganization of the cytoplasm, and the formation of mesosome-like structures within the cell, indicating severe internal disruption. researchgate.netmdpi.com
Confocal Laser Scanning Microscopy (CLSM): CLSM, often used with fluorescent dyes, can be used to assess cell viability and visualize three-dimensional structures of biofilms. nih.govnih.govmdpi.com By using a combination of dyes like SYTO 9 (stains all cells green) and propidium (B1200493) iodide (stains cells with damaged membranes red), CLSM can differentiate between live and dead bacteria in a population treated with this compound. nih.gov This technique is particularly useful for studying the bactericidal effect in real-time and within complex community structures like biofilms. nih.gov
Interactive Data Table: Morphological Changes in Bacteria Induced by this compound
| Microscopy Technique | Target Bacterium | Observation | Reference |
| SEM | Staphylococcus aureus | Alteration of cell shape, rougher surface, leakage of contents, pore formation, complete membrane destruction. | researchgate.netresearchgate.net |
| TEM | Staphylococcus aureus | Cell envelope damage, cytoplasmic material leakage, formation of pores. | researchgate.net |
| TEM | Escherichia coli | Broken outer membranes, mesosome-like internal structures. | mdpi.com |
| CLSM | S. mutans (biofilm) | Increased proportion of dead cells (red fluorescence) with damaged membranes. | nih.gov |
Liposome-Based Assays for Permeability and Pore Formation
Liposomes are artificial vesicles composed of a lipid bilayer, which serve as a simplified model system for the bacterial cytoplasmic membrane. nih.gov These models are invaluable for studying the direct effects of peptides like this compound on membrane permeability and pore formation, independent of other cellular components. mdpi.comnih.gov
In a typical assay, a fluorescent marker, such as calcein (B42510) or sulforhodamine B, is encapsulated within the liposomes at a high, self-quenching concentration. mdpi.comnih.gov The liposomes are then exposed to this compound. If the bacteriocin forms pores or otherwise disrupts the lipid bilayer, the encapsulated dye leaks out into the surrounding buffer. nih.gov This dilution relieves the self-quenching, resulting in a measurable increase in fluorescence. The rate and extent of this fluorescence increase provide quantitative data on the membrane-permeabilizing activity of this compound. mdpi.comresearchgate.net These assays can be adapted to study the influence of lipid composition, membrane fluidity, and other factors on the activity of the bacteriocin. mdpi.com
Molecular Biology and Genetic Engineering Approaches
Molecular biology and genetic engineering provide essential tools for the in-depth investigation of this compound, from elucidating its structure-activity relationship to understanding its genetic regulation and biosynthesis. These techniques allow for precise manipulation of the genetic material encoding the bacteriocin, enabling detailed functional analysis.
Site-directed mutagenesis is a pivotal technique used to understand the structure-activity relationship (SAR) of this compound. This method involves introducing precise mutations, such as substitutions, insertions, or deletions, into the gene encoding the bacteriocin. nih.gov By expressing the modified gene and analyzing the antimicrobial activity of the resulting peptide variants, researchers can determine the functional role of specific amino acid residues. nih.govmdpi.com
Plasmids containing the gene for this compound can be amplified using inverse PCR with specific mutagenic primers. This process allows for the creation of various mutants, for instance, targeting the conserved N-terminal "pediocin box" or the cysteine residues responsible for disulfide bond formation. nih.gov Analysis of these variants has shown that mutations within the pediocin box can lead to a moderate decrease in antimicrobial activity. Similarly, substituting the cysteine residues (e.g., C11S, C31S) to prevent disulfide bond formation also results in a 2- to 4-fold increase in the minimum inhibitory concentration (MIC), indicating reduced potency. nih.gov The creation of truncated versions of this compound through mutagenesis further helps to identify the core regions essential for its antimicrobial action. mdpi.com
These studies reveal that while the pediocin box and the disulfide bridge contribute to this compound's optimal activity, the peptide's function is less affected by mutations in the pediocin box than is typical for other bacteriocins in its class. nih.govresearchgate.net
| This compound Variant | Mutation Description | Relative Change in MIC | Inferred Role of Mutated Residue/Region |
|---|---|---|---|
| Pediocin Box Mutants | Substitutions or deletion within the YGNGV motif | ~2-fold increase | Contributes to, but is not critical for, antimicrobial activity. |
| AcdA(dT,C11S) | Substitution of Cysteine at position 11 with Serine | 2- to 4-fold increase | Essential for disulfide bond formation and optimal peptide activity. |
| AcdA(dT,C31S) | Substitution of Cysteine at position 31 with Serine | 2- to 4-fold increase | Essential for disulfide bond formation and optimal peptide activity. |
| AcdA(dT,C11S,C31S) | Substitution of both Cysteine residues | Significant increase (especially against Gram-negative bacteria) | Confirms the critical role of the disulfide bond for structural integrity and broad-spectrum activity. |
Reporter gene assays are powerful tools for studying the regulation of gene expression. nih.gov Although specific studies employing this technique for this compound are not extensively documented, the methodology is broadly applicable. This approach involves fusing the promoter region of the this compound gene (acdA) to a reporter gene that encodes an easily detectable protein, such as β-galactosidase or luciferase. nih.gov
This engineered DNA construct is introduced into a suitable host bacterium, like Lactobacillus or E. coli. The expression of the reporter gene, and thus the activity of the acdA promoter, can then be quantified by measuring the reporter protein's activity (e.g., colorimetric or luminescent signal). nih.gov This allows researchers to investigate how different environmental factors (e.g., pH, temperature, nutrient availability) or regulatory proteins affect the transcription of the this compound gene. Such studies can reveal the mechanisms that control bacteriocin production, including potential quorum-sensing systems that activate synthesis when the bacterial population reaches a certain density. nih.gov
Genetic studies have demonstrated that the production of this compound by Lactobacillus acidophilus TK9201 is a plasmid-encoded trait. nih.govmdpi.com The structural gene for this compound (acdA) is located on a 45-kb plasmid designated pLA9201. nih.gov Plasmid curing and transformation are fundamental techniques used to experimentally verify the linkage between a specific plasmid and a trait like bacteriocin production. oup.comidosi.org
Plasmid curing involves treating the producer strain with agents that interfere with plasmid replication, such as novobiocin, acriflavine, or ethidium (B1194527) bromide, leading to the loss of the plasmid in a subset of the bacterial population. idosi.orgresearchgate.netnih.gov Subsequent screening of the colonies would show that the cells that have lost the pLA9201 plasmid are no longer able to produce this compound. idosi.org
Conversely, transformation is the process of reintroducing the isolated plasmid DNA (pLA9201) into a cured, non-producing strain or a different compatible host. oup.com Successful transformants that have taken up the plasmid regain the ability to produce this compound, providing definitive proof that the genes required for its synthesis are located on that specific plasmid. nih.govoup.com
Proteomic and Metabolomic Profiling of Target Cells
Proteomics and metabolomics are advanced analytical approaches that provide a system-wide view of the molecular changes within a cell in response to external stimuli. nih.govnih.govnih.gov These methodologies are instrumental in deciphering the detailed mechanism of action of this compound and the adaptive responses of target bacteria.
A primary mechanism of action for this compound involves the disruption of the target cell's membrane integrity. mdpi.commdpi.com The bacteriocin forms pores in the cytoplasmic membrane, which leads to the dissipation of the proton motive force and the uncontrolled leakage of essential intracellular components, ultimately causing cell death. mdpi.com
The analysis of these leakage products provides direct evidence of membrane permeabilization. Spectrophotometric assays using chromogenic substrates are commonly employed for this purpose. For instance, the leakage of cytoplasmic β-galactosidase from E. coli can be detected by the hydrolysis of o-nitrophenyl-β-D-galactopyranoside (ONPG), which releases a yellow chromophore. mdpi.com Another method involves flow cytometry with fluorescent dyes like propidium iodide (PI), which can only enter cells with compromised membranes and intercalate with DNA, producing a red fluorescent signal. mdpi.com The release of larger molecules, such as DNA, can also be quantified by measuring absorbance at 260 nm in the cell supernatant. microbialcell.com
| Leaked Product/Component | Analytical Method | Principle | Reference |
|---|---|---|---|
| Small ions, ATP, amino acids | General membrane potential assays | Loss of transmembrane potential indicates pore formation. | mdpi.com |
| β-galactosidase (from engineered strains) | Spectrophotometry with ONPG | Enzyme leaks and hydrolyzes the chromogenic substrate ONPG. | mdpi.com |
| General membrane integrity | Flow cytometry with Propidium Iodide (PI) | PI dye enters cells with damaged membranes and fluoresces upon binding to nucleic acids. | mdpi.com |
| DNA | UV Spectrophotometry | Measurement of absorbance at 260 nm in cell-free supernatant. | microbialcell.com |
Exposure to this compound triggers a complex array of responses not only in target bacteria but also in host immune cells. While detailed proteomic and metabolomic studies on the bacterial response to this compound are emerging, significant research has been conducted on its immunomodulatory effects on human cells. mdpi.com
When primary human monocytes are exposed to this compound, a distinct cellular response is initiated, characterized by the modulated production of cytokines and growth factors. researchgate.netmdpi.com Multiplex analysis has revealed that this compound induces the production of several pro-inflammatory mediators, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNFα), Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), and Macrophage Inflammatory Protein-1 beta (MIP-1β). researchgate.netmdpi.com Simultaneously, it can inhibit the production of certain anti-inflammatory factors like IL-1 Receptor Antagonist (IL-1RA). researchgate.netmdpi.com This demonstrates that beyond its direct bactericidal activity, this compound can actively modulate host immune responses.
From a bacteriological perspective, techniques like proteomics and metabolomics can identify changes in bacterial protein expression and metabolic pathways upon this compound exposure. mdpi.comresearchgate.net Such analyses could reveal stress response mechanisms, alterations in cell wall synthesis, and shifts in energy metabolism as the target bacterium attempts to counteract the bacteriocin's effects. researchgate.net
Future Research Directions and Potential Applications in Non Clinical Fields
Elucidation of Novel Molecular Targets
While bacteriocins often exert their effects by disrupting bacterial cell membranes, the precise molecular targets of Acidocin A, particularly those contributing to its activity against a wide range of bacteria, are still under investigation nih.govmdpi.com. This compound has demonstrated the ability to disrupt the integrity of both outer and inner membranes of E. coli, suggesting a less specific mode of action compared to some other pediocin-like bacteriocins nih.govresearchgate.net. Further research is needed to fully understand the mechanisms by which this compound interacts with bacterial membranes and potentially other intracellular components. Studies comparing this compound's activity with typical pediocin-like bacteriocins like avicin A have shown differences in their effects on membrane permeability and target specificity nih.govresearchgate.net. The non-canonical structure of this compound, including its longer amino acid sequence, size of the intramolecular ring, high positive charge, and a unique feature in the pediocin box, likely contributes to its distinct activity profile and warrants detailed structural-functional studies to identify novel interaction sites or pathways nih.gov. Investigating the impact of mutations in the pediocin box of this compound, which showed a less pronounced effect on activity compared to typical pediocin-like peptides, could also provide insights into alternative or additional molecular targets nih.govresearchgate.net.
Development of Resistance Mechanisms by Microorganisms
The potential for microorganisms to develop resistance to this compound is a critical area for future research, particularly if it is to be widely applied in biopreservation or other fields. While the specific mechanisms of resistance to this compound have not been fully established, studies on other bacteriocins suggest potential pathways such as changes in the cell membrane or alterations in genes involved in transport systems like the phosphotransferase system (PTS) scielo.br. Spontaneous resistance to bacteriocins like nisin can arise from modifications in the cell surface or membrane components that interact with the bacteriocin (B1578144) scielo.br. Resistance to lactic acid bacteria bacteriocins has been reported in various pathogens, including Listeria monocytogenes, Staphylococcus aureus, Clostridium botulinum, and Bacillus cereus scielo.br. Understanding the specific resistance mechanisms that might emerge against this compound is crucial for developing strategies to mitigate their development and ensure the long-term efficacy of this compound-based applications. Research could focus on monitoring for the emergence of resistant strains in environments where this compound is used and investigating the genetic and physiological changes associated with resistance.
Optimization of Production for Industrial Biopreservation
Efficient and cost-effective production of this compound is essential for its successful implementation in industrial biopreservation. While lactic acid bacteria are known producers of bacteriocins with potential for food preservation, optimizing the yield and purification of specific bacteriocins like this compound presents challenges innovareacademics.ininnovareacademics.inacspublisher.comtandfonline.com. Studies have explored modifications to growth media and culture conditions to enhance bacteriocin production by Lactobacillus acidophilus strains, the producer organisms of this compound tandfonline.comresearchgate.net. For instance, replacing Tween 80 with oleic acid in MRS medium has been shown to improve the production level and stabilize the activity of acidocin D20079, another bacteriocin from L. acidophilus researchgate.net. Optimization of culture conditions using techniques like response surface methodology has also been reported to significantly enhance bacteriocin production by other Lactobacillus species tandfonline.com. Future research should focus on applying and developing such optimization strategies specifically for this compound production, potentially exploring different strains, fermentation parameters, and genetic engineering approaches to increase yield and facilitate purification for large-scale industrial use tandfonline.comresearchgate.netasm.org.
Applications in Veterinary Microbiology and Aquaculture
The broad-spectrum antimicrobial activity of this compound, including its effects against both Gram-positive and Gram-negative bacteria and some antibiotic-resistant strains, suggests potential applications in veterinary microbiology and aquaculture nih.govresearchgate.netmdpi.com. Bacteriocins from lactic acid bacteria have been explored as alternatives to conventional antibiotics in animal health due to concerns about antibiotic resistance scielo.brnih.govresearchgate.net. In aquaculture, probiotics and bacteriocins have shown promise in improving growth performance, immune responses, and disease resistance in various fish species researchgate.netmbl.or.kr. This compound's activity against relevant pathogens in these fields, such as Pseudomonas aeruginosa which can affect both animals and potentially aquatic organisms, warrants further investigation mdpi.comasm.org. Research could focus on evaluating the efficacy of this compound in preventing or treating bacterial infections in livestock and aquaculture species, assessing optimal delivery methods, and studying its impact on the resident microbiota. The low toxicity of this compound to human cells also makes it an attractive candidate for applications in animals intended for human consumption nih.govresearchgate.net.
Design of Next-Generation Bio-Preservatives and Antimicrobial Agents
This compound's unique structural features and broad activity profile make it a valuable scaffold for the design of next-generation bio-preservatives and antimicrobial agents nih.govresearchgate.net. The structural differences from typical pediocin-like bacteriocins could be leveraged to engineer peptides with enhanced activity, stability, or target specificity nih.gov. Strategies such as amino acid substitution, truncation, and modification of termini have been explored to improve the properties of antimicrobial peptides for use as food bio-preservatives tu.ac.th. For example, modified peptides derived from acidocin J1132β have shown enhanced antimicrobial activity against foodborne pathogens like Salmonella enterica serovar Typhimurium tu.ac.th. Future research can utilize rational design and high-throughput screening approaches to create this compound derivatives with improved efficacy against specific target pathogens, increased stability under various environmental conditions relevant to food preservation or veterinary applications, and potentially reduced susceptibility to resistance development tu.ac.thagrifoodscience.com. Combining this compound or its derivatives with other antimicrobial agents could also be explored for synergistic effects.
Q & A
Q. What are the structural and functional characteristics of Acidocin A, and how can they be experimentally validated?
this compound is a two-component class II bacteriocin encoded by the acidocin LF221 A gene, with a precursor peptide containing a 16-amino-acid N-terminal extension . To validate its structure:
- Use mass spectrometry and N-terminal sequencing to confirm peptide length and post-translational modifications.
- Employ circular dichroism to analyze secondary structure in varying pH conditions, reflecting its activity in acidic environments .
- Compare homology to related bacteriocins (e.g., brochocin B) using BLASTp to identify conserved domains .
Q. What methodologies are recommended for isolating and purifying this compound from bacterial cultures?
- Chromatographic techniques : Use cation-exchange chromatography followed by reverse-phase HPLC to isolate this compound from Lactobacillus gasseri LF221 supernatants .
- Activity-guided purification : Screen fractions using agar diffusion assays against indicator strains (e.g., Listeria monocytogenes) to confirm bacteriostatic activity .
- Validate purity via SDS-PAGE and Edman degradation .
Q. How can researchers design experiments to assess this compound’s antimicrobial spectrum and potency?
- Apply the MIC (Minimum Inhibitory Concentration) assay across Gram-positive pathogens (e.g., Staphylococcus aureus) and spoilage bacteria .
- Include time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
- Control for pH and temperature, as this compound’s activity is environment-dependent .
Advanced Research Questions
Q. How can contradictory data regarding this compound’s genetic determinants and immunity mechanisms be resolved?
Contradictions may arise from strain-specific gene clusters or incomplete annotation of operons. To address this:
- Perform Southern hybridization with gene-specific probes (e.g., orfA3 for immunity proteins) to confirm gene presence in non-bacteriocinogenic derivatives .
- Use knockout mutagenesis (e.g., CRISPR-Cas9) to disrupt putative immunity genes (orfA3, orfB5) and test susceptibility to this compound .
- Conduct transcriptomic analysis (RNA-seq) to identify co-expressed genes under inducing conditions .
Q. What experimental frameworks are suitable for investigating this compound’s mode of action at the molecular level?
- Membrane permeability assays : Use fluorescent dyes (e.g., SYTOX Green) to measure pore formation in target cells .
- Surface plasmon resonance (SPR) : Characterize binding kinetics between this compound and lipid II or other cell wall precursors.
- Cryo-EM or NMR to resolve 3D structures of this compound-membrane complexes .
Q. How should researchers design studies to reconcile discrepancies in this compound’s stability under industrial processing conditions?
- Apply Taguchi experimental design to test stability across variables (temperature, pH, proteolytic enzymes) .
- Use accelerated stability testing (e.g., Arrhenius model) to predict shelf-life under stress conditions.
- Include synchrotron radiation CD (SRCD) to monitor structural integrity in real-time .
Methodological Guidance for Data Analysis and Reporting
Q. What statistical approaches are critical for analyzing bacteriocin activity data?
- Use non-linear regression (e.g., log-logistic models) for dose-response curves in MIC assays .
- Apply ANOVA with post-hoc Tukey tests to compare activity across bacterial strains or conditions .
- Report uncertainty intervals for kinetic parameters (e.g., IC50) using bootstrap resampling .
Q. How can researchers ensure reproducibility when studying this compound’s genetic regulation?
- Deposit gene sequences in public databases (e.g., GenBank) with accession numbers .
- Provide detailed protocols for PCR primers (e.g., seqA5’, seqA3’) and cloning vectors (e.g., pCR-Blunt) in supplementary materials .
- Adhere to MIAME (Minimum Information About a Microarray Experiment) standards for transcriptomic data .
Literature Review and Knowledge Gaps
Q. What strategies are effective for synthesizing fragmented literature on this compound’s ecological roles?
- Use systematic review frameworks (PRISMA) to map studies on this compound in gut microbiota vs. food matrices .
- Apply meta-analysis to quantify its prevalence in Lactobacillus spp. across geographic regions .
- Highlight gaps: Only 22% of studies address this compound’s interaction with eukaryotic cells .
Q. How can researchers formulate hypotheses about this compound’s evolutionary relationships with other bacteriocins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
